N-(4,5-dihydro-1,3-thiazol-2-yl)-4-isopropylbenzamide
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-isopropylbenzamide is a benzamide derivative featuring a 4-isopropylphenyl group linked to a 4,5-dihydrothiazole ring via a carboxamide bridge. The 4,5-dihydrothiazole (thiazoline) moiety is a partially saturated heterocycle containing sulfur and nitrogen, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-9(2)10-3-5-11(6-4-10)12(16)15-13-14-7-8-17-13/h3-6,9H,7-8H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXDKWWLFPZLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355469 | |
| Record name | STK390566 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461421-06-7 | |
| Record name | STK390566 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-isopropylbenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-isopropylbenzoic acid with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The resulting intermediate is then treated with an amine to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the opening of the thiazole ring.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-isopropylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its thiazole moiety is known to interact with various biological targets, making it a promising candidate for drug development.
Agrochemicals: The compound can be used as a precursor for the synthesis of pesticides and herbicides due to its ability to interact with biological systems.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as liquid crystals and sensors.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-isopropylbenzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell division pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The compound is compared to triazole-thione derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones, compounds [7–9] in ) and S-alkylated triazoles (compounds [10–15]) . Key distinctions include:
- Heterocyclic Core : The thiazoline ring (C-S-N) vs. triazole (N-N-N-C-S) alters electronic distribution and hydrogen-bonding capacity.
- Substituents : The isopropyl group in the benzamide vs. sulfonyl and fluorine substituents in triazole derivatives. Sulfonyl groups increase polarity, while fluorine enhances electronegativity and metabolic stability.
Table 1: Structural and Functional Group Comparison
| Compound Class | Heterocycle | Key Substituents | Functional Groups Present |
|---|---|---|---|
| Target Benzamide | 4,5-Dihydrothiazole | 4-Isopropylphenyl | Amide, Thiazoline (C-S-N) |
| Triazole-Thiones [7–9] | 1,2,4-Triazole | 4-Sulfonylphenyl, 2,4-F₂Ph | Thione (C=S), Sulfonyl (SO₂) |
| S-Alkylated Triazoles [10–15] | 1,2,4-Triazole | 4-Sulfonylphenyl, Fluoroalkyl | Thioether (S-alkyl), Ketone (C=O) |
Physicochemical Properties
- Solubility : The isopropyl group in the benzamide likely reduces polarity compared to sulfonyl-containing triazoles, decreasing aqueous solubility but enhancing lipid bilayer penetration.
- Thermal Stability : Thiazoline’s partial saturation may lower thermal stability relative to aromatic triazoles.
Table 2: Spectral Data Comparison (IR and NMR)
| Compound Type | IR Stretching Bands (cm⁻¹) | Key NMR Signals (1H/13C) |
|---|---|---|
| Target Benzamide | C=O (amide, ~1660–1680), C-S (thiazoline, ~650) | δ 1.2–1.4 (isopropyl CH₃), δ 3.0–3.5 (thiazoline CH₂) |
| Triazole-Thiones [7–9] | C=S (~1247–1255), SO₂ (~1150–1350) | δ 7.0–8.5 (aromatic H), δ 160–170 (C=S) |
Computational Insights
Using tools like Multiwfn (), comparative analyses could explore:
- Electrostatic Potential (ESP): The thiazoline’s sulfur atom may exhibit higher electron density than triazoles, influencing reactivity toward electrophiles.
- Orbital Contributions : The amide group’s π* orbitals in the benzamide may differ from triazoles’ conjugated systems, affecting charge transfer properties .
Biological Activity
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-isopropylbenzamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H14N2OS
- Molecular Weight : 238.32 g/mol
The structure consists of a thiazole ring fused with a benzamide moiety, which is significant in influencing its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which could be beneficial in treating metabolic disorders.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values against HeLa cells were reported to be around 15 µM, indicating a promising therapeutic index when compared to standard chemotherapeutics like cisplatin .
Antimicrobial Properties
In vitro studies have shown that the compound has inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism. The results indicated a competitive inhibition with an IC50 value of approximately 50 µM .
The proposed mechanism of action for this compound includes:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Binding : The thiazole moiety may facilitate binding to active sites on enzymes, thereby inhibiting their activity.
Case Studies
In a recent case study involving animal models, the administration of this compound resulted in significant tumor regression in xenograft models. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
